2-Hydroxy-3-(2-methoxy-5-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(2-methoxy-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of propanoic acid, featuring a hydroxy group and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2-methoxy-5-methylphenyl)propanoic acid typically involves the reaction of benzaldehyde derivatives with vinyl ethers to form intermediate compounds, which are then oxidized to yield the desired product . The reaction conditions often include the use of organic solvents such as methanol, and catalysts like sulfuric acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using robust oxidizing agents and controlled reaction environments to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(2-methoxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-Hydroxy-3-(2-methoxy-5-methylphenyl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(2-methoxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Shares a similar structure but lacks the hydroxy group.
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Similar structure with a different position of the methoxy group.
2-Methoxyhydrocinnamic acid: Another related compound with similar functional groups.
Uniqueness
2-Hydroxy-3-(2-methoxy-5-methylphenyl)propanoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-hydroxy-3-(2-methoxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-7-3-4-10(15-2)8(5-7)6-9(12)11(13)14/h3-5,9,12H,6H2,1-2H3,(H,13,14) |
InChI Key |
BIOQHOVSJGPIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.